molecular formula C37H43N5O7 B12414454 NH2-PEG4-hydrazone-DBCO

NH2-PEG4-hydrazone-DBCO

Cat. No.: B12414454
M. Wt: 669.8 g/mol
InChI Key: QCDJHCLVLALEEO-DPVRLLIJSA-N
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Description

NH2-PEG4-hydrazone-DBCO is a compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). It is a cleavable linker containing a four-unit polyethylene glycol (PEG) chain, a hydrazone group, and a dibenzylcyclooctyne (DBCO) group. This compound is utilized in click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, where it reacts with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NH2-PEG4-hydrazone-DBCO involves multiple steps:

    Hydrazone Formation: The hydrazone group is formed by reacting hydrazine with an aldehyde or ketone.

    DBCO Attachment: The DBCO group is attached to the PEGylated hydrazone through a nucleophilic substitution reaction.

Typical reaction conditions include:

  • Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
  • Catalysts like triethylamine or other bases.
  • Reaction temperatures ranging from room temperature to slightly elevated temperatures (e.g., 40-60°C).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

NH2-PEG4-hydrazone-DBCO undergoes several types of chemical reactions:

    Click Chemistry Reactions: Specifically, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.

    Cleavage Reactions: The hydrazone linkage can be cleaved under acidic conditions, releasing the PEG chain and the DBCO group.

Common Reagents and Conditions

    Azide-containing molecules: For SPAAC reactions.

    Acidic conditions: For cleavage reactions, typically using acids like hydrochloric acid or acetic acid.

Major Products Formed

Scientific Research Applications

NH2-PEG4-hydrazone-DBCO has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of NH2-PEG4-hydrazone-DBCO involves:

    Click Chemistry: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming a stable triazole linkage.

    Cleavage: The hydrazone linkage is cleavable under acidic conditions, allowing for controlled release of the attached molecules.

Molecular Targets and Pathways

Comparison with Similar Compounds

NH2-PEG4-hydrazone-DBCO is unique due to its combination of a cleavable hydrazone linkage and a DBCO group for click chemistry. Similar compounds include:

Properties

Molecular Formula

C37H43N5O7

Molecular Weight

669.8 g/mol

IUPAC Name

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-4-[(Z)-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]hydrazinylidene]methyl]benzamide

InChI

InChI=1S/C37H43N5O7/c38-17-19-46-21-23-48-25-26-49-24-22-47-20-18-39-37(45)32-11-9-29(10-12-32)27-40-41-35(43)15-16-36(44)42-28-33-7-2-1-5-30(33)13-14-31-6-3-4-8-34(31)42/h1-12,27H,15-26,28,38H2,(H,39,45)(H,41,43)/b40-27-

InChI Key

QCDJHCLVLALEEO-DPVRLLIJSA-N

Isomeric SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N/N=C\C4=CC=C(C=C4)C(=O)NCCOCCOCCOCCOCCN

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NN=CC4=CC=C(C=C4)C(=O)NCCOCCOCCOCCOCCN

Origin of Product

United States

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